2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine
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Overview
Description
2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group, a hydrazinyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and guanidine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.
Hydrazinyl Group Addition: The hydrazinyl group is introduced through a hydrazination reaction, where hydrazine or its derivatives react with the pyrimidine ring.
Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
2-(4-Fluorophenyl)-6-methyl-3-pyrimidinylamine: A structural analog with similar biological activities.
Uniqueness: 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is unique due to the presence of both the hydrazinyl and methyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H11FN4 |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C11H11FN4/c1-7-6-10(16-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
IVIAEKCZWBACFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)NN |
Origin of Product |
United States |
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